(S)-5-(Aminomethyl)pyrrolidin-2-one
Overview
Description
(S)-5-(Aminomethyl)pyrrolidin-2-one is a chiral compound that belongs to the class of pyrrolidinones Pyrrolidinones are five-membered lactams, which are cyclic amides
Scientific Research Applications
(S)-5-(Aminomethyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of polymers and other industrial chemicals.
Safety and Hazards
The safety data sheet for “(S)-5-(Aminomethyl)pyrrolidin-2-one” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, washing hands thoroughly after handling, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
The future directions for “(S)-5-(Aminomethyl)pyrrolidin-2-one” involve its use as a versatile scaffold for the design of new pyrrolidine compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring allows for the exploration of different stereoisomers, leading to a different biological profile of drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for (S)-5-(Aminomethyl)pyrrolidin-2-one involves the photoinduced organocatalyzed cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions . This method is efficient and can be carried out under mild conditions without the use of metals.
Another method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
(S)-5-(Aminomethyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, cyanides, and amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of (S)-5-(Aminomethyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary depending on the biological system and the specific target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A non-chiral analog of (S)-5-(Aminomethyl)pyrrolidin-2-one.
3-Iodopyrroles: Compounds that can be synthesized via similar synthetic routes and have comparable chemical properties.
1-(Pyridin-4-yl)pyrrolidin-2-one: Another pyrrolidinone derivative with different substituents.
Uniqueness
This compound is unique due to its chiral nature, which can impart specific biological activity and selectivity in its interactions with molecular targets. This makes it a valuable compound in the development of enantioselective pharmaceuticals and other applications where chirality is important.
Properties
IUPAC Name |
(5S)-5-(aminomethyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-3-4-1-2-5(8)7-4/h4H,1-3,6H2,(H,7,8)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOAHABINHRDKL-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90556485 | |
Record name | (5S)-5-(Aminomethyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90556485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145414-31-9 | |
Record name | (5S)-5-(Aminomethyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90556485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5S)-5-(aminomethyl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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